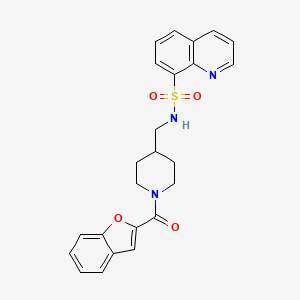
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzofuran moiety : Known for its role in various bioactive compounds.
- Piperidine ring : Often associated with neuroactive properties.
- Sulfonamide group : Commonly linked to antibacterial activity.
These functional groups suggest a potential for interaction with various biological targets, which is critical for its therapeutic efficacy.
Research indicates that the mechanisms of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : Its structural components allow it to bind effectively to receptors associated with various diseases.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin . The unique three-dimensional structure of the compound may facilitate better interactions with protein binding sites, enhancing its anticancer efficacy.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Compounds with similar piperidine structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer’s disease management . Such inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored through various assays. Initial findings indicate that this compound exhibits significant activity against several bacterial strains, suggesting its potential as an antibiotic agent .
Research Findings and Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Enhanced cytotoxicity in FaDu cells compared to bleomycin | Potential development as an anticancer drug |
| Neuroprotective Effects | Inhibition of AChE and BuChE | Possible application in treating Alzheimer's disease |
| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria | Development as a new antibiotic |
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-24(21-15-19-5-1-2-8-20(19)31-21)27-13-10-17(11-14-27)16-26-32(29,30)22-9-3-6-18-7-4-12-25-23(18)22/h1-9,12,15,17,26H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRIBRDIXQBYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














